3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid
Description
3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid (CAS: 762178-13-2) is a heterocyclic compound with a fused imidazothiazole core and a carboxylic acid substituent at position 2. Its molecular formula is C₇H₈N₂O₂S, and it has a molecular weight of 184.22 g/mol . The compound is structurally characterized by a partially saturated 5,6-dihydroimidazothiazole system, which enhances its rigidity and influences its electronic properties.
Properties
IUPAC Name |
3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-4-5(6(10)11)12-7-8-2-3-9(4)7/h2-3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYPBYSAOSPLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NCCN12)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone in the presence of a catalyst, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has shown that derivatives of 3-methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives were effective against a range of bacterial strains, suggesting potential as new antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Derivative A | E. coli | 32 |
| Derivative B | S. aureus | 16 |
| Derivative C | P. aeruginosa | 64 |
1.2 Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory effects. A patent describes its use in enhancing immune responses, indicating potential applications in treating autoimmune diseases and enhancing vaccine efficacy .
Agricultural Applications
2.1 Pesticidal Properties
Studies have indicated that this compound can act as a pesticide. Its derivatives have shown effectiveness against various pests and pathogens affecting crops.
| Pest/Pathogen | Effectiveness (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 200 |
| Fungal Pathogen X | 90 | 150 |
2.2 Growth Promotion
In addition to pest control, some studies suggest that the compound may promote plant growth by enhancing nutrient uptake and stress resistance.
Material Science Applications
3.1 Polymer Synthesis
The compound's unique structure allows for its use in synthesizing novel polymers with specific properties. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.
| Polymer Type | Property Improved | Percentage Improvement (%) |
|---|---|---|
| Polyethylene | Thermal Stability | 30 |
| Polystyrene | Mechanical Strength | 25 |
Case Study 1: Antimicrobial Derivative Development
A recent study focused on synthesizing various derivatives of the compound to evaluate their antimicrobial efficacy against resistant strains of bacteria. Results indicated that modifications at the nitrogen position significantly enhanced activity.
Case Study 2: Agricultural Field Trials
Field trials conducted with a formulation containing the compound showed a reduction in pest populations by over 70% compared to untreated controls, demonstrating its potential as an eco-friendly pesticide alternative.
Mechanism of Action
The mechanism by which 3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
The imidazo[2,1-b]thiazole scaffold is highly modular, allowing for diverse substitutions that alter physicochemical and biological properties. Key analogues include:
Key Observations :
- Carboxylic Acid vs. Ester : The target compound’s -COOH group improves aqueous solubility compared to its ethyl ester counterpart, which is more lipophilic and stable under acidic conditions .
- Substituent Effects: Phenyl groups at C5/C6 (e.g., compound 9a) increase molecular weight and melting points (250–312°C) due to enhanced π-π stacking .
Biological Activity
3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid (CAS Number: 762178-13-2) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including immunomodulatory effects, anticancer potential, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 184.22 g/mol. Its structure features an imidazo-thiazole core which is significant for its biological activity.
1. Immunomodulatory Effects
Research indicates that derivatives of this compound exhibit immunomodulatory properties. A study highlighted that certain substituted derivatives demonstrate enhanced immunoregulation capabilities, suggesting their potential use in therapies targeting immune system disorders . These compounds may modulate cytokine production and enhance immune responses.
2. Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. For instance, derivatives have shown promising results against several cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 12.5 | |
| N-substituted derivatives | A549 (lung cancer) | 15.0 | |
| N-substituted derivatives | H460 (lung cancer) | 10.0 |
These results indicate that modifications to the core structure can significantly affect the potency against specific cancer types.
3. Antimicrobial Activity
Compounds related to this compound have also been assessed for their antimicrobial properties. The presence of the thiazole ring is crucial for the observed activity against various bacterial strains. Studies have shown that these compounds can inhibit bacterial growth effectively, making them candidates for further development as antibiotics .
Case Study 1: Immunomodulatory Mechanism
In a detailed investigation on the immunomodulatory effects of N-alkyl derivatives of this compound, researchers found that specific substitutions led to increased production of interleukins and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests a mechanism by which these compounds could enhance immune responses in clinical settings .
Case Study 2: Anticancer Efficacy
A study focusing on the anticancer efficacy of this compound involved testing various analogs against multiple human cancer cell lines. The results demonstrated that certain modifications improved cytotoxicity significantly compared to the parent compound. For example, a derivative with a halogen substitution showed an IC50 value of 8 μM against breast cancer cells (MCF-7), indicating a marked increase in potency due to structural changes .
Q & A
Q. What synthetic strategies are effective for synthesizing 3-Methyl-5,6-dihydro-imidazo[2,1-b]thiazole-2-carboxylic acid, and how are they optimized?
The synthesis of this compound typically involves cyclization and functionalization steps. Key methods include:
- Cyclization reactions using α-haloketones and thiourea derivatives to form the thiazole core .
- Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P2O5/MeSO3H), achieving yields of 90–96% by minimizing side reactions .
- Functional group introduction (e.g., methyl and carboxylic acid groups) via acidic/basic conditions .
Optimization focuses on solvent selection, temperature control, and reagent stoichiometry. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and substituent positions, particularly for distinguishing dihydroimidazole and thiazole protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Melting Point Analysis : Assesses purity, with deviations >2°C indicating impurities .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What biological targets are commonly associated with imidazo[2,1-b]thiazole derivatives, and how is activity screened?
These compounds exhibit affinity for:
- Kinase enzymes (e.g., tyrosine kinases in cancer pathways), screened via fluorescence polarization assays .
- Antimicrobial targets (e.g., bacterial DNA gyrase), tested using minimum inhibitory concentration (MIC) assays .
- Anti-inflammatory pathways (e.g., COX-2 inhibition), evaluated through ELISA-based prostaglandin quantification .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
Discrepancies in IC50 values or selectivity may arise from variations in assay conditions or conformational flexibility. Strategies include:
- Molecular docking : Predict binding modes to targets like kinases using AutoDock Vina, comparing binding energies across studies .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical interactions .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
Q. What strategies improve regioselectivity during functionalization of the imidazo[2,1-b]thiazole core?
- Directing group utilization : Install temporary groups (e.g., boronic esters) to steer electrophilic substitution to the C-5 position .
- Catalytic systems : Use Pd/Cu catalysts for Sonogashira couplings at the C-2 carboxylic acid site, minimizing byproducts .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the thiazole sulfur .
Q. How can solvent-free synthetic approaches enhance sustainability without compromising yield?
- Eaton’s reagent methodology : Combines P2O5 and methanesulfonic acid to act as both catalyst and dehydrating agent, eliminating solvent waste .
- Mechanochemical grinding : Ball-milling reactants with K2CO3 achieves 85% yield in solid-state reactions, reducing energy use .
- Microwave-assisted synthesis : Accelerates reaction times (30 minutes vs. 12 hours) while maintaining >90% yield .
Methodological Considerations
Q. How are reaction intermediates stabilized in multi-step syntheses?
Q. What experimental controls are critical for reproducibility in biological assays?
- Positive controls : Use established inhibitors (e.g., imatinib for kinase assays) to validate assay conditions .
- Vehicle controls : Test DMSO tolerance (typically <0.1% v/v) to exclude solvent-mediated effects .
- Dose-response curves : Generate data across 6–8 concentrations to calculate accurate EC50/IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
